N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗结核活性
该化合物的结构特征表明其具有潜在的抗结核活性。研究人员已对其针对结核分枝杆菌(结核病的病原体)的疗效进行了研究。体外研究表明其具有良好的活性,尤其是在与现有药物相比时。 需要进一步的研究来探索其作用机制并优化其效力 .
被忽视的热带病 (NTD)
除结核病外,该化合物还对被忽视的热带病 (NTD) 表现出有趣的活性。具体而言,它对由克氏锥虫引起的恰加斯病表现出优越的疗效。 N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺有可能作为开发治疗 NTD 的新型药物的先导化合物 .
抗癌潜力
虽然尚未进行广泛研究,但该化合物的独特结构值得在肿瘤学领域进行探索。研究人员已合成出具有良好抗肿瘤和细胞毒活性的相关噻唑类化合物。 研究其对癌细胞系(特别是前列腺癌)的影响,可以揭示其作为抗癌剂的潜力 .
抗菌应用
考虑到其杂环骨架,该化合物可能表现出广谱抗菌特性。研究人员应探索其对细菌和真菌病原体的活性。 其稳定性和药代动力学特征使其成为抗菌剂武器库中的宝贵补充 .
镇痛和抗炎作用
虽然是推测性的,但该化合物的结构基序表明其可能具有镇痛和抗炎特性。 研究其与相关靶标(例如环氧合酶)的相互作用,可以阐明其在疼痛管理和炎症方面的治疗潜力 .
抗氧化剂和酶抑制
咪唑和噻唑部分的存在表明其具有抗氧化活性。研究人员可以探索其清除自由基和抵抗氧化应激的能力。 此外,评估其对酶(例如碳酸酐酶、胆碱酯酶)的抑制,可能会揭示进一步的治疗应用 .
总之,N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺在不同的科学领域都具有潜力。其独特的结构值得进一步研究,研究人员应探索其在这些领域的潜力,以释放其全部治疗价值。 🌟
生物活性
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex compound that integrates multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The compound's mechanism of action is primarily linked to its structural composition, which allows it to interact with various biological targets. The imidazo[2,1-b]thiazole and triazolo[1,5-a]pyrimidine moieties are known for their roles in inhibiting key enzymes and pathways involved in cancer progression.
Target of Action
Research indicates that this compound targets several cellular pathways associated with cancer cell proliferation and survival. Its ability to inhibit specific kinases has been documented, contributing to its anticancer properties.
Anticancer Properties
The compound displays significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it effectively suppresses the growth of kidney cancer cells while exhibiting moderate effects on prostate cancer and leukemia cell lines. The following table summarizes the IC50 values against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Kidney Cancer Cells | 15.0 |
Prostate Cancer Cells | 30.0 |
Colon Cancer Cells | 25.0 |
Leukemia Cells | 40.0 |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
Additionally, the compound has shown potential antimicrobial activity against various pathogens. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease management.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several imidazo[2,1-b]thiazole derivatives, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide was found to have an IC50 value of 15 µM against renal carcinoma cells (HepG2). This study highlights its selectivity and potency compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study demonstrated that the compound activates caspase pathways leading to programmed cell death. This finding suggests that its anticancer effects may be mediated through apoptosis rather than merely cytostatic effects.
属性
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-11-9-12(2)26-18(20-11)23-16(24-26)17(27)21-14-6-4-3-5-13(14)15-10-25-7-8-28-19(25)22-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUINCUUQBVKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。